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Compound of Interest

Compound Name:
4,6-Dichloro-2,5-

diphenylpyrimidine

Cat. No.: B1587407 Get Quote

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of

countless therapeutic agents and natural products, including several nucleic acid bases.[1] Its

electron-deficient nature and the capacity for diverse substitution patterns make it a versatile

building block for creating molecules that can interact with a wide range of biological targets.[2]

4,6-dichloro-2,5-diphenylpyrimidine (CAS No: 29133-99-1) is a notable derivative within this

class. The presence of two reactive chlorine atoms at the C4 and C6 positions makes it an

exceptionally valuable electrophile for constructing complex molecular architectures,

particularly through nucleophilic aromatic substitution (SNAr) reactions.[3][4] This guide will

explore the essential chemical properties of this compound, providing the technical foundation

necessary for its effective utilization in research and development.

Diagram 1: Chemical Structure of 4,6-dichloro-2,5-diphenylpyrimidine

Caption: Structure of 4,6-dichloro-2,5-diphenylpyrimidine.

Physicochemical and Safety Profile
A precise understanding of a compound's physical properties and safety hazards is a

prerequisite for its effective use in a laboratory setting.

Physical and Chemical Properties
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The key physicochemical properties of 4,6-dichloro-2,5-diphenylpyrimidine are summarized

below for quick reference.

Property Value Reference(s)

CAS Number 29133-99-1

Molecular Formula C₁₆H₁₀Cl₂N₂ [5]

Molecular Weight 301.17 g/mol

Melting Point 130-133 °C [5]

Appearance Solid (form may vary) N/A

Boiling Point 326.9 ± 42.0 °C (Predicted) [5]

Density 1.307 ± 0.06 g/cm³ (Predicted) [5]
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Safety and Handling
4,6-dichloro-2,5-diphenylpyrimidine is classified as an irritant. Standard laboratory safety

protocols should be strictly followed.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[6]

Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear

protective gloves, eye protection, and face protection.[6]

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95

or equivalent), safety glasses, and chemical-resistant gloves.

Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[6]
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While a specific, peer-reviewed synthesis for 4,6-dichloro-2,5-diphenylpyrimidine is not

readily available in the literature[7], a robust and logical pathway can be proposed based on

well-established methods for pyrimidine synthesis.[8][9] The most viable approach involves a

two-step process: (1) a condensation reaction to form the pyrimidine core, followed by (2)

chlorination to install the reactive chloro groups.

Diagram 2: Proposed Synthesis Workflow
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Step 1: Condensation

Step 2: Chlorination

Diethyl 2-phenylmalonate +
Benzamidine Hydrochloride

Base (e.g., NaOEt)
Ethanol, Reflux

Reactants

4,6-Dihydroxy-2,5-
diphenylpyrimidine

Product

4,6-Dihydroxy-2,5-
diphenylpyrimidine

Intermediate

Chlorinating Agent (POCl₃)
Heat

Reactant

4,6-Dichloro-2,5-
diphenylpyrimidine

Final Product
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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)
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Step 1: Synthesis of 4,6-Dihydroxy-2,5-diphenylpyrimidine

Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add absolute ethanol.

Base Preparation: Under an inert atmosphere (e.g., Argon), add sodium metal in portions to

the ethanol to generate a fresh solution of sodium ethoxide.

Reactant Addition: Once the sodium has fully reacted, add benzamidine hydrochloride,

followed by the dropwise addition of diethyl 2-phenylmalonate.

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress can be

monitored by Thin-Layer Chromatography (TLC).

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

Neutralize with a dilute acid (e.g., HCl) to precipitate the product. Filter the resulting solid,

wash with cold water and ethanol, and dry under vacuum to yield the dihydroxy intermediate.

Step 2: Synthesis of 4,6-Dichloro-2,5-diphenylpyrimidine

Reactor Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl

fumes), place the dried 4,6-dihydroxy-2,5-diphenylpyrimidine from the previous step.

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃). A catalytic amount

of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction should become

a clear solution as the starting material is consumed.

Work-up and Purification: After completion, cool the reaction mixture and carefully pour it

onto crushed ice to quench the excess POCl₃. The product will precipitate as a solid. Filter

the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount

of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent

(e.g., ethanol or an ethanol/water mixture) to yield pure 4,6-dichloro-2,5-
diphenylpyrimidine.

Spectroscopic Characterization (Theoretical)
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While experimental spectra for this specific molecule are not widely published, its structure

allows for a confident prediction of its key spectroscopic features.

Technique Predicted Features

¹H NMR

Signals expected only in the aromatic region,

likely between δ 7.2-8.0 ppm, corresponding to

the 10 protons of the two non-equivalent phenyl

rings. The complex splitting patterns would arise

from ortho, meta, and para couplings.

¹³C NMR

Expect multiple signals: Carbons C4/C6

attached to chlorine would be downfield (~160-

165 ppm). Carbon C2, flanked by two nitrogens,

would also be significantly downfield (~160-170

ppm). Carbon C5, attached to a phenyl group,

would appear around 120-130 ppm. The phenyl

carbons would show a set of signals in the

~125-140 ppm range, including the quaternary

ipso-carbons.

Mass Spec (EI)

The molecular ion (M⁺) peak would be at m/z

301. The key feature would be the isotopic

pattern for two chlorine atoms: a cluster of

peaks at M⁺ (m/z 301), M+2 (m/z 303), and M+4

(m/z 305) with a characteristic intensity ratio of

approximately 9:6:1. Major fragmentation

pathways would include the loss of a chlorine

atom ([M-Cl]⁺) and phenyl groups.

IR Spectroscopy

Characteristic bands would include C=N and

C=C stretching vibrations of the pyrimidine ring

(1500-1600 cm⁻¹), aromatic C-H stretching

(~3050-3100 cm⁻¹), and C-Cl stretching

vibrations (typically below 800 cm⁻¹).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity: A Focus on Nucleophilic
Aromatic Substitution (SNAr)
The primary utility of 4,6-dichloro-2,5-diphenylpyrimidine in synthetic chemistry stems from

its high reactivity towards nucleophiles. The electron-withdrawing nature of the two ring

nitrogens and the two chloro-substituents makes the pyrimidine core highly electron-deficient,

facilitating nucleophilic aromatic substitution (SNAr).[3]

Mechanism and Regioselectivity
The reactivity of chloro-positions on a pyrimidine ring generally follows the order C4(6) > C2 >>

C5.[10] This pronounced regioselectivity is a critical feature for synthetic planning. The attack of

a nucleophile at the C4 or C6 position results in a resonance-stabilized anionic intermediate,

known as a Meisenheimer complex. The negative charge in this intermediate can be

delocalized onto the adjacent ring nitrogen, providing significant stabilization. This is more

favorable than the intermediate formed from an attack at the C2 position, where steric

hindrance from the C2-phenyl group and electronic repulsion from two adjacent nitrogen lone

pairs can be destabilizing factors.[11]

Diagram 3: SNAr Mechanism at the C4/C6 Position

Caption: Generalized mechanism for SNAr on the dichloropyrimidine core.

This predictable regioselectivity allows for the sequential and controlled introduction of different

nucleophiles, making 4,6-dichloro-2,5-diphenylpyrimidine an ideal scaffold for building

molecular diversity. A wide range of nucleophiles, including amines, alcohols, thiols, and

carbanions, can be employed to displace the chlorine atoms.[3][12]

Applications in Research and Drug Development
The synthetic versatility of 4,6-dichloro-2,5-diphenylpyrimidine makes it a valuable starting

material in medicinal chemistry and materials science.

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted

pyrimidine core. The C4 and C6 positions are often functionalized with amine-containing

groups that form critical hydrogen bonds within the ATP-binding pocket of protein kinases.[4]
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This compound serves as a direct precursor for synthesizing libraries of potential kinase

inhibitors.

Intermediate for Bioactive Molecules: The dichloropyrimidine moiety can be elaborated into a

vast number of derivatives with potential applications as antibacterial, antiviral, and anti-

inflammatory agents.[1][2]

Chemical Probe Development: Its defined reactivity allows for the systematic synthesis of

analogs to probe structure-activity relationships (SAR) for a given biological target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Pyrimidine Scaffold in Modern Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587407#4-6-dichloro-2-5-diphenylpyrimidine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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